molecular formula C43H57FN2O6S B12426692 Hsp90-Cdc37-IN-1

Hsp90-Cdc37-IN-1

Cat. No.: B12426692
M. Wt: 749.0 g/mol
InChI Key: ZFBDNLXDWSUBHR-RTIJATDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hsp90-Cdc37-IN-1 is a small-molecule inhibitor that targets the interaction between heat shock protein 90 (Hsp90) and cell division cycle 37 (Cdc37). This interaction is crucial for the maturation and stabilization of various protein kinases, which are essential for cell growth and survival. By disrupting this interaction, this compound has shown potential in inhibiting the growth of cancer cells and other disease-related proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hsp90-Cdc37-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. general synthetic methods for similar inhibitors involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Hsp90-Cdc37-IN-1 primarily undergoes substitution reactions, where specific functional groups in the molecule are replaced by other groups to enhance its inhibitory activity. These reactions are typically carried out under controlled conditions using reagents such as halogenating agents, nucleophiles, and bases .

Common Reagents and Conditions:

  • Halogenating agents (e.g., bromine, chlorine)
  • Nucleophiles (e.g., amines, thiols)
  • Bases (e.g., sodium hydroxide, potassium carbonate)
  • Solvents (e.g., dimethyl sulfoxide, acetonitrile)
  • Controlled temperature and pressure conditions

Major Products: The major products formed from these reactions are modified versions of this compound with enhanced binding affinity and specificity for the Hsp90-Cdc37 complex .

Mechanism of Action

Hsp90-Cdc37-IN-1 exerts its effects by binding to a specific site on Hsp90, thereby disrupting its interaction with Cdc37. This disruption prevents the proper folding and stabilization of client protein kinases, leading to their degradation. The molecular targets of this compound include various protein kinases involved in cell growth and survival pathways, such as cyclin-dependent kinase 4 (CDK4), extracellular signal-regulated kinase (ERK), and protein kinase B (Akt) .

Properties

Molecular Formula

C43H57FN2O6S

Molecular Weight

749.0 g/mol

IUPAC Name

ethyl (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-[4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate

InChI

InChI=1S/C43H57FN2O6S/c1-9-51-36(50)40(5)19-18-39(4)20-21-42(7)26(27(39)24-40)23-29(47)35-41(6)16-15-32(38(2,3)31(41)14-17-43(35,42)8)52-34(49)13-12-33(48)46-37-45-28-11-10-25(44)22-30(28)53-37/h10-11,22-23,27,31-32,35H,9,12-21,24H2,1-8H3,(H,45,46,48)/t27-,31-,32-,35+,39+,40-,41-,42+,43+/m0/s1

InChI Key

ZFBDNLXDWSUBHR-RTIJATDVSA-N

Isomeric SMILES

CCOC(=O)[C@]1(CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)CCC(=O)NC6=NC7=C(S6)C=C(C=C7)F)C)C)[C@@H]2C1)C)C)C

Canonical SMILES

CCOC(=O)C1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)OC(=O)CCC(=O)NC6=NC7=C(S6)C=C(C=C7)F)C)C)C2C1)C)C)C

Origin of Product

United States

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